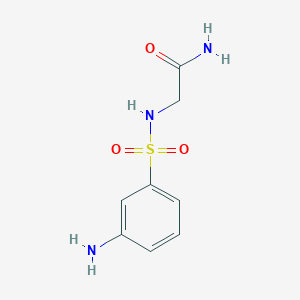

2-(3-Aminobenzenesulfonamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Aminobenzenesulfonamido)acetamide” is a chemical compound with the molecular formula C8H11N3O3S . It has a molecular weight of 229.26 . The compound is also known as N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(3-Aminobenzenesulfonamido)acetamide” is 1S/C8H11N3O3S/c9-6-2-1-3-7 (4-6)15 (13,14)11-5-8 (10)12/h1-4,11H,5,9H2, (H2,10,12) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(3-Aminobenzenesulfonamido)acetamide” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Antitumor Applications

A study highlighted the synthesis of sulfonamide derivatives, including those related to 2-(3-Aminobenzenesulfonamido)acetamide, for potential antitumor applications. These compounds were designed to obtain potent antitumor agents with low toxicity, combining sulfonamide with other antitumor agents like 5-fluorouracil and nitrogen mustard. The synthesized compounds showed high antitumor activity and low toxicity in mice, presenting a promising avenue for cancer treatment research (Huang, Lin, & Huang, 2001).

Anti-inflammatory Agents

Another research focus is the development of anti-inflammatory agents through the design and synthesis of aminobenzenesulfonamides derivatives of mefenamic acid. These compounds were evaluated for their acute anti-inflammatory activity in rat models, showing significant reduction in paw edema. One derivative exhibited comparable anti-inflammatory activity to diclofenac, indicating the therapeutic potential of these compounds (Mahdi, 2017).

Enzyme Inhibitory Potential

Research on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was conducted, exploring their activities against α-glucosidase and acetylcholinesterase. This study could lead to the development of new therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial Activity

Further research into chloroacetamide derivatives synthesized from acetamide derivatives explored their antibacterial activity. These studies demonstrated that structural modifications of acetamide derivatives could lead to compounds with notable antibacterial properties, opening new pathways for the development of antibiotics (Murtaza et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Future Directions

A paper titled “New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies” suggests that the development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . Therefore, “2-(3-Aminobenzenesulfonamido)acetamide” and similar compounds could be subjects of future research in medicinal chemistry .

properties

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZSGCZKFZNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminobenzenesulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)

![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)

![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)

![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)